2-Propylcyclohexanone
Overview
Description
2-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da . It is also known by other names such as 2-propylcyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Propylcyclohexanone consists of a six-membered carbon ring with a ketone functional group and a propyl side chain . The IUPAC Standard InChI is InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-Propylcyclohexanone is a liquid at room temperature . It has a molecular weight of 140.23 .Scientific Research Applications
Analytical Characterization
- 2-Propylcyclohexanone and related compounds have been characterized for their psychoactive properties. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are used for analytical characterization in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Industrial Synthesis and Applications
- The compound is crucial in synthesizing cis-4-Propylcyclohexanol, an intermediate in manufacturing trans-2-(4-propylcyclohexyl)-1,3-propanediol, used in liquid crystal displays. A green production method for cis-4-Propylcyclohexanol has been developed using mutant alcohol dehydrogenase coupled with glucose dehydrogenase (Wu et al., 2022).
Hydrodeoxygenation in Polymer Production
- Cyclohexanols derived from lignin, including propylcyclohexanol, are used as feedstock in polymer, spice, and medicine production. Co/TiO2 catalysts demonstrate promising hydrodeoxygenation activity, important for industrial applications (Liu et al., 2017).
Corrosion Inhibition
- 2-Cyclohexenylcyclohexanone, a related compound, serves as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Its adsorption properties are critical in reducing material degradation (Ostapenko et al., 2014).
Pharmaceutical andBioactive Compound Synthesis
- 2-Propylcyclohexanone derivatives have been explored in the synthesis of new bioactive heterocyclic compounds. These compounds show potential in various industrial applications, including drug, pesticide, and cosmetic manufacturing, due to their antimicrobial and surface activities (El-Sayed & Almalki, 2017).
Fragrance Ingredient Safety
- Derivatives like 2-Cyclohexylcyclohexanone have been evaluated for safety in fragrance applications. Studies assess genotoxicity, toxicity, reproductive toxicity, and environmental safety, ensuring their safe use in consumer products (Api et al., 2020).
Antineoplastic Agent Synthesis
- Bis-arylidenecycloalkanones, structurally related to 2-Propylcyclohexanone, are synthesized and tested for cytotoxic activity against cancer cells. These studies contribute to developing new antineoplastic agents (Cersosimo et al., 2015).
Catalysis in Chemical Industry
- The compound and its derivatives are integral in catalytic processes like selective hydrogenation of phenols to cyclohexanone, an important intermediate in polyamide manufacture (Wang et al., 2011).
Synthesis of Heterocycles
- 2-Propylcyclohexanone derivatives are employed in synthesizing various heterocyclic compounds, vital in pharmaceutical and biologically active compound synthesis (Mikhailovskii et al., 2010).
Photopolymerization and Photodynamic Therapy
- Derivatives of 2-Propylcyclohexanone, like bis(arylidene)cycloalkanone compounds, are studied for their photophysical and photochemical properties. These studies are significant for applications in photopolymerization and photodynamic therapy, highlighting the role of alicyclic ring size in these properties (Zou et al., 2012).
Catalytic Asymmetric Synthesis
- 2-Propylcyclohexanone derivatives are used in catalytic asymmetric synthesis, contributing to the construction of chiral quaternary carbon centers. This synthesis process, utilizing chiral ammonium bromide as a phase-transfer catalyst, is important in creating optically enriched compounds (Kano et al., 2013).
Inclusion Compounds
- Studies on 2-Propylcyclohexanone derivatives explore their role in forming inclusion compounds with other molecules. These findings are useful in understanding the interactions and potential applications in molecular recognition and host-guest chemistry (Barton et al., 2015).
Safety And Hazards
2-Propylcyclohexanone is classified as a flammable liquid (Category 3, H226) and can cause skin irritation (Category 2, H315), serious eye damage (Category 1, H318), and respiratory irritation (H335) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding the generation of vapor or mist, keeping away from flames and hot surfaces, and using explosion-proof equipment .
properties
IUPAC Name |
2-propylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJLPZCBZSCVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870429 | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylcyclohexanone | |
CAS RN |
94-65-5 | |
Record name | 2-Propylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PROPYLCYCLOHEXANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propylcyclohexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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